molecular formula C10H16N2O B1277548 4-[2-(Dimethylamino)ethoxy]aniline CAS No. 62345-76-0

4-[2-(Dimethylamino)ethoxy]aniline

Cat. No.: B1277548
CAS No.: 62345-76-0
M. Wt: 180.25 g/mol
InChI Key: CCCVQPGAXZNTIL-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]aniline is an organic compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . It is commonly used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is known for its unique chemical structure, which includes a dimethylamino group and an ethoxy group attached to an aniline ring.

Preparation Methods

4-[2-(Dimethylamino)ethoxy]aniline can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminophenol with bromoethane to generate 4-bromoethylaniline. This intermediate is then reacted with N,N-dimethylacetamide to obtain this compound . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

4-[2-(Dimethylamino)ethoxy]aniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield amines .

Scientific Research Applications

4-[2-(Dimethylamino)ethoxy]aniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is employed in the study of enzyme interactions and protein modifications. In medicine, this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents. Additionally, it is used in the industry for the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethoxy]aniline involves its interaction with specific molecular targets and pathways. The dimethylamino group and ethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to modifications in their activity and function. These interactions are often studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

4-[2-(Dimethylamino)ethoxy]aniline can be compared with other similar compounds, such as 4-(2-Dimethylaminoethoxy)phenylamine and 4-(2-Dimethylaminoethoxy)benzene. These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific combination of the dimethylamino and ethoxy groups, which contribute to its distinct chemical properties and applications .

Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCVQPGAXZNTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424467
Record name 4-[2-(dimethylamino)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62345-76-0
Record name 4-[2-(dimethylamino)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(dimethylamino)ethoxy]aniline
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Synthesis routes and methods I

Procedure details

1-Chloro-2-dimethylaminoethane hydrochloride (2 g, 21.9 mmol, 1.2 equiv) was added in one portion to a mixture of 4-aminophenol (2 g, 18.3 mmol) and finely powdered sodium hydroxide (1.8 g, 45.8 mmol, 2.5 equiv) in DMF (27 mL), under an argon atmosphere. The reaction mixture was stirred for 17 h at rt. The resulting dark suspension was filtered. The filtrate was diluted with DCM (200 ml) and washed with brine (2×50 mL). The organic phase was dried (Na2SO4), filtered and concentrated. Purification of the residue by silica gel column chromatography (DCM/MeOH, 7:3) provided 3 g of the title compound as a brown solid: API-MS: 181.2 [M+H]+; TLC: Rf=0.18 (DCM/MeOH, 7:3).
Quantity
2 g
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2 g
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1.8 g
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reactant
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27 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of dimethyl-[2-(4-nitro-phenoxy)-ethyl]-amine (3.0 g, 14 mmol) and 5% Pd—C (0.4 g) in ethyl acetate (70 mL) was hydrogenated under 50 psi hydrogen for 20 hours. The mixture was filtered through Celite and the filtrate was evaporated in vacuo, providing 2.6 g, in quantitative yield; 1H NMR (CDCl3) δ 2.32 (s, 6H), 2.69 (t, J=5.8 Hz, 2H), 3.99 (t, J=5.8 Hz, 2H), 6.00-6.66 (m, 2H), 6.73-6.78 (m, 2H).
Quantity
3 g
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reactant
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70 mL
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0.4 g
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catalyst
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

11.15 g (0.065 Mol) of 4-(2-Chloro-ethoxy)-phenylamine is suspended in 150 mL (1.18 Mol) of dimethylamine (40% in water; Fluka 38940) and heated under stirring in a steel pressure reactor at 4 bar for 21 h. After cooling the reaction mixture is diluted with 150 mL of 2N NaOH and extracted with ethyl acetate. The combined organic layers are washed with water, dried (Na2SO4), filtered and evaporated under reduced pressure to obtain 4-(2-dimethylamino-ethoxy)-phenylamine. Title compound: ES-MS: 181 [M+H]+; single peak at tR=1.10 min (System 1).
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11.15 g
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reactant
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150 mL
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Quantity
150 mL
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solvent
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Synthesis routes and methods IV

Procedure details

Following the procedure described in part E of Example 1 (R), (S)-α-[[2-[((1,1-dimethylethyl)dimethylsilyl)oxy]-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-4-methoxybenzeneacetic acid was condensed with 4-[2-(dimethylamino)ethoxy]aniline to generate the title compound. The 4-[2-(dimethylamino)ethoxy]aniline was prepared by treating commercial 4-aminophenol with DEAD, φ3P, and 2-(dimethylamino)ethanol in THF.
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0 (± 1) mol
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DEAD
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Synthesis routes and methods V

Procedure details

The title compound is prepared as described in Example 1 for 4-(2-pyrrolidin-1-yl-ethoxy)-phenylamine but using 1-chloro-2-dimethylaminoethane hydrochloride. Title compound: ES-MS: 181.2 [M+H]+; Rf=0.18 (CH2Cl2/MeOH, 70/30).
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0 (± 1) mol
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CH2Cl2 MeOH
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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